molecular formula C21H39N3O6Si2 B1589270 (+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine CAS No. 69304-42-3

(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine

Cat. No. B1589270
CAS RN: 69304-42-3
M. Wt: 485.7 g/mol
InChI Key: KPNSXQNKDQMBAW-VBSBHUPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine, or (+)-3',5'-TIP-C, is a nucleoside analogue of cytidine, a naturally occurring pyrimidine base found in DNA and RNA. (+)-3',5'-TIP-C is a synthetic compound, first synthesized in the laboratory in 1985, and has been studied extensively since then. It has been used in a variety of laboratory experiments, as well as in a few clinical trials.

Scientific Research Applications

Improved Synthesis Techniques

  • New Synthesis Method : An improved synthesis method for ketonucleosides, including 2‘-Oxo-3‘,5‘-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-cytidine, was developed. This method uses a trifluoroacetic acid/dimethylsulfoxide oxidation process, eliminating the need for cryogenic conditions and protection at the N-4 amine, thus simplifying isolation procedures (Appell & Duguid, 2000).

Fluorescent Labeling and Applications

  • Fluorescent Labeling of Ribonucleosides : The compound has been used in the fluorescent labeling of ribonucleosides. A study highlighted the synthesis of N-protected nucleoside cytidine using a selective photolabile group and subsequent studies on the fluorescence of the monomer in different solvents/buffers (Misra, Tripathi, & Misra, 2000).

Synthesis of Modified Nucleosides

  • Synthesis of Modified Nucleosides : A four-step procedure for converting ribonucleosides into 2′‐deoxyribonucleosides, involving selective protection of hydroxyl groups with 1,3-dichloro-1,1,3,3-tetraisopropyl-1,3-disiloxane, has been reported. This process offers good yields and straightforward application with nucleoside analogs (Robins & Wnuk, 2005).

Use in Solid-Phase RNA Synthesis

  • Solid-Phase RNA Synthesis : The compound has been evaluated as a potential protecting group for solid-phase RNA synthesis, showcasing its versatility and ease of removal (Hirao et al., 1998).

Enhanced Targeting in DNA

  • Improved Targeting in DNA : The compound has been used in the development of modified oligonucleotides that show enhanced targeting in DNA, emphasizing its importance in genetic research and potential therapeutic applications (Khattab & Pedersen, 1998).

Non-Radioisotopic Hybridization Assay Methods

  • Non-Radioisotopic Hybridization Assays : It played a role in synthesizing derivatives used in non-radioisotopic hybridization assay methods, demonstrating its utility in advanced molecular biology techniques (Urdea et al., 1988).

properties

IUPAC Name

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N3O6Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)24-10-9-17(22)23-21(24)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H2,22,23,26)/t16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNSXQNKDQMBAW-VBSBHUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N3O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458942
Record name 4-Amino-1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine

CAS RN

69304-42-3
Record name 4-Amino-1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 2
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 3
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 4
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 5
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 6
(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine

Citations

For This Compound
2
Citations
K Okuda, AC Seila, SA Strobel - Tetrahedron, 2004 - Elsevier
The mechanism by which the ribosome catalyze peptide bond formation remains controversial. Here we describe the synthesis of dinucleotides that can be used in kinetic isotope effect …
Number of citations: 19 www.sciencedirect.com
D Honcharenko, CSJ Rocha, KE Lundin… - Nucleic acid …, 2022 - liebertpub.com
2′-O-(N-(Aminoethyl)carbamoyl)methyl (2′-O-AECM)-modified oligonucleotides (ONs) and their mixmers with 2′-O-methyl oligonucleotides (2′-OMe ONs) with phosphodiester …
Number of citations: 4 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.